Butyric acid hydrazide
Overview
Description
Synthesis Analysis
The synthesis of butyric acid hydrazide and related compounds often involves palladium-catalyzed reactions or microbial fermentation processes. For instance, an efficient method for synthesizing triazolopyridines, which could potentially include butyric acid hydrazide derivatives, involves palladium-catalyzed addition of hydrazides to chloropyridines, followed by dehydration under specific conditions (Reichelt et al., 2010). Moreover, microbial fermentation has been explored as an alternative for butyric acid production, highlighting the role of process and strain engineering in optimizing yields and reducing costs (Luo et al., 2018).
Molecular Structure Analysis
The molecular structure of butyric acid hydrazide, like other hydrazides, allows for various chemical transformations, making it a versatile intermediate for synthesis and modification. Hydrazide chemistry is significant in protein chemical synthesis, where peptide or protein hydrazides serve as intermediates for various synthesis and modification purposes (Huang et al., 2016).
Chemical Reactions and Properties
Chemical synthesis involving butyric acid hydrazide derivatives can lead to the creation of compounds with potential antimycobacterial activity, as demonstrated by the synthesis of specific hydrazide derivatives tested against Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001). This highlights the chemical reactivity of butyric acid hydrazide and its potential as a precursor for pharmacologically active compounds.
Physical Properties Analysis
While specific studies on the physical properties of butyric acid hydrazide are limited, the properties of hydrazides, in general, can be inferred based on their molecular structure and synthesis processes. Hydrazides tend to be solid at room temperature and may exhibit different solubilities in organic solvents or water, depending on their specific substitutions and molecular structure.
Chemical Properties Analysis
The chemical properties of butyric acid hydrazide derivatives, such as reactivity towards various nucleophiles or electrophiles, depend significantly on the presence of the hydrazide functional group. This group enables the formation of Schiff bases, heterocycles, and other derivatives through condensation reactions, nucleophilic substitutions, and cyclization reactions, as evidenced in the synthesis of various biologically active molecules (Rahim et al., 2016).
Scientific Research Applications
Erythroid Differentiation in Cultured Erythroleukemic Cells
- Research Summary : Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. Its effectiveness at very low concentrations highlights its potential in cellular biology and cancer research (Leder & Leder, 1975).
Microbial Fermentation for Butyric Acid Production
- Research Summary : Butyric acid's significance as a platform chemical in food, pharmaceutical, and energy sectors is underscored. Microbial fermentation is gaining attention as an environmentally friendly alternative to chemical synthesis. Research focuses on improving butyric acid production and productivity through advanced bioprocess techniques and metabolic engineering (Luo et al., 2018).
Fermentative Production and Strain Engineering
- Research Summary : The fermentative production of butyric acid from renewable feedstocks is a growing area of interest due to demand for green products. Strategies for improving microbial butyric acid production involve strain engineering and novel fermentation process development, focusing on product yield, titer, purity, and productivity (Jiang et al., 2018).
Pyrene Derivatives as Fluorescent Probes
- Research Summary : Pyrene butyric acid hydrazide has been studied as a fluorescent probe, particularly for investigating the conformation near the 3′ termini of polyribonucleotides. This application is relevant to molecular biology and biochemistry (Koenig et al., 1977).
Role in Colorectal Cancer and Hemoglobinopathies Treatment
- Research Summary : Butyric acid and its derivatives are being explored for their roles in the treatment of colorectal cancer and hemoglobinopathies. This involves studying the biological response modification properties and developing long-acting prodrugs and delivery systems for therapeutic applications (Pouillart, 1998).
Synthesis of Anticancer Derivatives
- Research Summary : Research includes the synthesis of new 3(2h)-one pyridazinone derivatives from butyric acid for potential antioxidant and anticancer activities. Molecular docking studies are part of this research, indicating applications in pharmaceutical development (Mehvish & Kumar, 2022).
Oxidation Reactions Catalyzed by Vanadium(V)
- Research Summary : The study of micellar catalyzed oxidation reactions of aliphatic acid hydrazides by Vanadium(V) suggests applications in chemical synthesis and understanding reaction mechanisms (Vijapure, 2017).
Safety And Hazards
Butyric acid hydrazide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water and seek medical attention if irritation persists .
Future Directions
While there is a significant amount of research on butyric acid and its derivatives, the specific study of butyric acid hydrazide is limited. Future research could focus on its potential applications in various fields, such as pharmaceuticals and medicine . More studies are also needed to understand its chemical reactions and mechanism of action .
properties
IUPAC Name |
butanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCCRBDJBTVFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188869 | |
Record name | Butyrohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid hydrazide | |
CAS RN |
3538-65-6 | |
Record name | Butanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3538-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyrohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3538-65-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3538-65-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyrohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyrohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.